2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)
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Overview
Description
2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) is an organic compound with the molecular formula C23H27NO6. It is known for its unique structure, which includes a nitrophenyl group attached to a methylene bridge, linking two cyclohexanone rings.
Preparation Methods
The synthesis of 2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) typically involves a tandem aldol condensation and Michael addition reaction. One common method uses 4-nitrobenzaldehyde and dimedone as starting materials. The reaction is catalyzed by proline, an organocatalyst, in the presence of polyethylene glycol (PEG-400) as a solvent. The reaction proceeds at room temperature, yielding the desired product .
Experimental Procedure:
- In a 25 ml round-bottom flask, combine 4-nitrobenzaldehyde (151 mg, 1 mmol), dimedone (280 mg, 2 mmol), proline (57 mg, 0.5 mmol), and PEG-400 (2 ml).
- Stir the mixture at room temperature for 30 minutes, then check the reaction progress using thin-layer chromatography (TLC).
- Continue stirring for an additional hour until the reaction is complete.
- Cool the reaction mixture in an ice-water bath to precipitate the product.
- Collect the solid product by vacuum filtration .
Chemical Reactions Analysis
2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) involves its interaction with specific molecular targets and pathways. For example, its inhibitory effect on lipoxygenase is due to its ability to bind to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes. Similarly, its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) can be compared with other similar compounds, such as:
2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): This compound has a similar structure but includes hydroxyl groups, which may enhance its biological activity.
3,3’-[(4-Nitrophenyl)methylene]di(1H-indole): This compound contains indole rings instead of cyclohexanone rings, which may result in different biological properties.
The uniqueness of 2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
141941-45-9 |
---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)-(2-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H23NO4/c21-17-7-3-1-5-15(17)19(16-6-2-4-8-18(16)22)13-9-11-14(12-10-13)20(23)24/h9-12,15-16,19H,1-8H2 |
InChI Key |
JPXQLMFEKSGKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2CCCCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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